

# **Application Notes and Protocols for R547 Dosing in In Vivo Mouse Studies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | R547     |           |
| Cat. No.:            | B1678716 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of **R547**, a potent and selective cyclin-dependent kinase (CDK) inhibitor, in mouse models of cancer. The following protocols and data are compiled from preclinical studies and are intended to assist in the design of efficacious and well-tolerated dosing schedules.

## **Data Presentation: Quantitative Dosing Schedules**

The following tables summarize the reported dosing schedules for **R547** in various in vivo mouse xenograft models. These data highlight the flexibility of **R547** administration through both oral and intravenous routes.

Table 1: Oral Administration of **R547** in Human Tumor Xenograft Models



| Mouse<br>Model | Tumor Type                                       | Dose<br>(mg/kg) | Dosing<br>Schedule     | Observed Efficacy (Tumor Growth Inhibition - TGI) | Citation |
|----------------|--------------------------------------------------|-----------------|------------------------|---------------------------------------------------|----------|
| Nude Mice      | Colon, Lung,<br>Breast,<br>Prostate,<br>Melanoma | 40              | Daily                  | 79-99%                                            | [1]      |
| Nude Mice      | HCT116<br>Colorectal                             | 38              | Daily (single<br>dose) | Significant                                       | [2]      |
| Nude Mice      | HCT116<br>Colorectal                             | 19              | Every 12<br>hours      | Significant                                       | [2]      |
| Nude Mice      | HCT116<br>Colorectal                             | 12.5            | Every 8 hours          | Significant                                       | [2]      |
| Nude Mice      | HCT116<br>Colorectal                             | 25, 50, 75      | Daily                  | Up to 95%                                         | [1][3]   |

Table 2: Intravenous Administration of **R547** in Human Tumor Xenograft Models

| Mouse<br>Model | Tumor Type                 | Dose<br>(mg/kg) | Dosing<br>Schedule | Observed Efficacy (Tumor Growth Inhibition - TGI) | Citation |
|----------------|----------------------------|-----------------|--------------------|---------------------------------------------------|----------|
| Nude Mice      | Various<br>Human<br>Tumors | 40              | Once Weekly        | 61-95%                                            | [1]      |



Note: The effective doses of **R547** were reported to be well-tolerated, with no significant body weight loss or overt signs of toxicity observed during the study periods.[1]

## **Signaling Pathway and Mechanism of Action**

**R547** is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with high affinity (Ki = 1-3 nmol/L).[4] Inhibition of these CDKs disrupts the cell cycle, leading to a block at the G1 and G2 phases and subsequent induction of apoptosis in cancer cells.[4] A key pharmacodynamic marker of **R547** activity is the reduced phosphorylation of the retinoblastoma protein (Rb) at specific CDK phosphorylation sites.[1][4]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for R547 Dosing in In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678716#r547-dosing-schedule-for-in-vivo-mouse-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com